6'-Fluorospiro[imidazolidine-4,4'-thiochromane]-2,5-dione

Aldose Reductase Inhibition Spirohydantoin SAR Bioisosterism

This spirohydantoin compound is the thiochroman analog of sorbinil, in which the chroman oxygen is replaced by sulfur. This single-atom substitution fundamentally alters hydrogen-bonding capacity and lipophilicity, making the compound indispensable for mapping the steric and electronic requirements of the aldose reductase active site. For R&D teams developing next-generation ARIs with improved selectivity or ADME profiles, this chiral probe provides a unique, patent-distinct chemical starting point unavailable from generic sorbinil series. Confirm batch-specific enantiomeric purity and residual solvent profile directly with our technical team before ordering.

Molecular Formula C11H9FN2O2S
Molecular Weight 252.27 g/mol
CAS No. 69627-84-5
Cat. No. B10817082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6'-Fluorospiro[imidazolidine-4,4'-thiochromane]-2,5-dione
CAS69627-84-5
Molecular FormulaC11H9FN2O2S
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESC1CSC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)F
InChIInChI=1S/C11H9FN2O2S/c12-6-1-2-8-7(5-6)11(3-4-17-8)9(15)13-10(16)14-11/h1-2,5H,3-4H2,(H2,13,14,15,16)
InChIKeyVIZLNCBMYFWSNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6'-Fluorospiro[imidazolidine-4,4'-thiochromane]-2,5-dione (CAS 69627-84-5): A Spirohydantoin Aldose Reductase Inhibitor for Diabetic Complication Research


6'-Fluorospiro[imidazolidine-4,4'-thiochromane]-2,5-dione (CAS 69627-84-5) is a chiral spirohydantoin that functions as an aldose reductase inhibitor (ARI) [1]. It belongs to a class of compounds that target the polyol pathway, which is implicated in chronic diabetic complications such as neuropathy, retinopathy, and cataracts [2]. The compound is a structural analog of sorbinil, featuring a sulfur-containing thiochroman core instead of the oxygen-containing chroman ring, a modification that alters its physicochemical and potentially its pharmacological profile.

Why Generic 6'-Fluorospiro[imidazolidine-4,4'-thiochromane]-2,5-dione Substitution Fails in Aldose Reductase Research


In the spirohydantoin class, aldose reductase inhibitory activity is exquisitely sensitive to both the heteroatom in the fused ring and the stereochemistry at the spiro junction [1]. The chroman-based analog sorbinil (CP-45,634) demonstrates a 30-fold difference in in vitro potency between its S and R isomers (IC50 0.15 vs 4.4 µmol/L) [2]. Consequently, replacing the 6-fluoro-thiochroman core with a chroman, indan, or other bioisostere cannot be assumed to yield equivalent potency, selectivity, or in vivo efficacy without explicit experimental validation. Even subtle changes in the ring heteroatom can profoundly affect enzyme binding kinetics and polyol pathway inhibition.

6'-Fluorospiro[imidazolidine-4,4'-thiochromane]-2,5-dione: Quantitative Differentiation Evidence vs. Closest Analogs


Core Scaffold Differentiation: Thiochroman vs. Chroman Series in Aldose Reductase Inhibition

The target compound incorporates a thiochroman ring, a sulfur bioisostere of the oxygen-containing chroman found in sorbinil [1]. In the foundational structure-activity relationship study of spirohydantoin ARIs, the 6-halogenated chroman series was identified as the optimal scaffold, but related thiochroman analogs were also specifically claimed and investigated [1][2]. This sulfur-for-oxygen substitution is not isosteric; the larger van der Waals radius and higher lipophilicity of sulfur can alter enzyme binding pocket occupancy and pharmacokinetic partitioning. The compound is explicitly listed as a preferred embodiment in the foundational patent, indicating it possesses meaningful inhibitory activity [2].

Aldose Reductase Inhibition Spirohydantoin SAR Bioisosterism

In Vivo Polyol Pathway Inhibition: Class-Level Potency Benchmarking

Spirohydantoins like the target compound are characterized by very potent in vivo activity, significantly surpassing carboxylic acid-type ARIs in reducing sorbitol accumulation in the sciatic nerve of streptozotocin-diabetic rats [1][2]. The class-defining compound, sorbinil, demonstrated an ED50 of 0.25 mg/kg p.o. for in vivo sorbitol inhibition, which is 100-fold more potent than its R-isomer [2]. The patent literature explicitly includes the 6'-fluoro-thiochroman derivative among the preferred compounds that exhibit 'highly potent' aldose reductase inhibitory activity and the ability to markedly reduce sorbitol levels in diabetic subjects [3].

Diabetic Complications Sorbitol Accumulation In Vivo Efficacy

Stereochemical Purity and Chirality: (R)-Enantiomer Specification

The CAS registry number 69627-84-5 specifically denotes the (R)-enantiomer, as indicated by the IUPAC name '(R)-6-Fluoro-2,3-dihydrospiro-(4H-1-benzothiopyran-4,4'-imidazolidine)-2',5'-dione' [1]. This is a critical differentiator because the biological activity of spirohydantoins is highly stereospecific. For the chroman analog sorbinil, the S-isomer is the potent eutomer, while the R-isomer is significantly less active [2]. In the thiochroman series, the preferred stereochemistry may differ, and the (R)-enantiomer is explicitly claimed as a preferred optically-active hydantoin derivative [3]. Procuring the correct enantiomer is essential for reproducible biological results.

Chiral Resolution Stereospecific Activity Enantiomeric Purity

Best Research and Industrial Applications for 6'-Fluorospiro[imidazolidine-4,4'-thiochromane]-2,5-dione


Aldose Reductase Structure-Activity Relationship (SAR) Studies

This compound serves as a key probe for investigating how the replacement of the chroman oxygen with sulfur affects aldose reductase binding kinetics. Researchers can compare its inhibitory profile directly with sorbinil to map the hydrogen-bonding and steric requirements of the enzyme's active site .

In Vivo Diabetic Complication Models

In rodent models of diabetes, including streptozotocin-induced diabetic rats, this compound can be used to evaluate the impact of thiochroman-based ARIs on sorbitol accumulation in sciatic nerve and lens, building on the established in vivo efficacy of the spirohydantoin class [1][2].

Pharmacokinetic and Metabolic Profiling

The increased lipophilicity of the thiochroman ring (predicted logP 1.45) compared to the chroman analog (predicted logP 0.77) makes this compound a valuable tool for studying how sulfur incorporation affects absorption, distribution, metabolism, and excretion (ADME) properties in the ARI class .

Intellectual Property and Chemical Library Diversification

For organizations seeking to expand their proprietary chemical space around aldose reductase inhibition, this compound represents a distinct, patent-classified chemical matter [2]. It can be used as a starting point for the synthesis of novel analogs with improved selectivity or reduced off-target effects.

Quote Request

Request a Quote for 6'-Fluorospiro[imidazolidine-4,4'-thiochromane]-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.